3-[Di(3-aminophenyl)phosphoryl]aniline

Flame Retardancy Epoxy Thermosets Limiting Oxygen Index (LOI)

3-[Di(3-aminophenyl)phosphoryl]aniline (TAPO) is a non-halogenated, phosphorus‑rich triamine that cures epoxy/polyimide networks into UL‑94 V‑0 materials with an LOI up to 80%. Its meta‑substituted trifunctional architecture and 9.6 wt% phosphorus deliver intrinsic flame retardancy, high char yield, and a Tg >300 °C. Unmatched for thermal protection systems, electronic encapsulation, and mass‑transit interiors, TAPO replaces conventional amines where fire‑smoke‑toxicity standards are non‑negotiable.

Molecular Formula C18H18N3OP
Molecular Weight 323.3 g/mol
CAS No. 36357-49-0
Cat. No. B11954652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Di(3-aminophenyl)phosphoryl]aniline
CAS36357-49-0
Molecular FormulaC18H18N3OP
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N)N
InChIInChI=1S/C18H18N3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H,19-21H2
InChIKeyBPKSEVADQCRIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[Di(3-aminophenyl)phosphoryl]aniline (TAPO): Procurement-Grade Overview of a High-Phosphorus Triamine Crosslinker for Advanced Polymer Systems


3-[Di(3-aminophenyl)phosphoryl]aniline (CAS 36357-49-0), widely recognized as tris(3-aminophenyl)phosphine oxide (TAPO), is a trifunctional aromatic amine monomer defined by its central phosphine oxide core and three meta-positioned primary amine groups . This molecular architecture, characterized by a molecular weight of 323.33 g/mol and a high melting point of approximately 248 °C, underpins its primary role as a reactive crosslinking agent and curing additive in high-performance polymers . The compound is typically obtained via the reduction of its nitro precursor, tris(3-nitrophenyl)phosphine oxide, a synthesis route well-documented in both academic and patent literature [1][2].

Why Generic Substitution of 3-[Di(3-aminophenyl)phosphoryl]aniline (TAPO) Fails: The Critical Role of Phosphorus Content and Meta-Substitution in Fire-Retardant and Structural Applications


Generic substitution of TAPO with alternative aromatic triamines or diamines is technically unsound due to its unique combination of a high phosphorus content (9.6 wt%) and a specific meta-substituted, trifunctional structure. This structure enables simultaneous contributions to both polymer network formation and intrinsic flame retardancy through a documented phosphorus-nitrogen synergy [1]. Unlike common amine curatives such as 4,4'-diaminodiphenyl sulfone (DDS) or 1,5-diaminonaphthalene (DAN), which lack the phosphine oxide moiety, TAPO-derived systems consistently achieve UL-94 V-0 ratings and high Limiting Oxygen Index (LOI) values, a performance metric directly tied to its elemental composition and crosslinking density [2][3]. Consequently, replacing TAPO with non-phosphorus or differently substituted analogs compromises the thermal stability, char yield, and fire resistance of the final composite, making it a non-interchangeable component in high-specification applications [4].

Quantitative Differentiation Guide for 3-[Di(3-aminophenyl)phosphoryl]aniline (TAPO): Evidence-Based Performance Against Closest Analogs


Flame Retardancy Superiority: TAPO vs. Non-Phosphorus Curing Agents in Epoxy Resins

In epoxy thermosets, the use of TAPO as a curing agent yields a Limiting Oxygen Index (LOI) of 38.5%, a value that is ~83% higher than the LOI of 21.0% for a typical polyurethane reference [1][2]. This performance is attributed to the nitrogen-phosphorus synergistic effect inherent to the TAPO structure, which also enables the material to achieve the highest UL-94 V-0 flame retardancy classification [1].

Flame Retardancy Epoxy Thermosets Limiting Oxygen Index (LOI)

Thermal Stability and Aerogel Porosity: TAPO vs. Common Crosslinkers in Polyimide Aerogels

In polyimide aerogel formulations, TAPO crosslinking yields a 5 wt% thermal degradation temperature of approximately 600 °C and a glass transition temperature (Tg) of up to 306 °C, with specific surface areas ranging from 198 to 340 m²/g [1]. In a comparative study, polyimide aerogels crosslinked with 1,3,5-benzene tricarbonyl trichloride (BTC) or tris(4-aminophenyl)amine (TAPA) exhibited lower thermal stability, remaining stable only up to >420 °C, with no reported Tg values exceeding 300 °C [2].

Polyimide Aerogels Thermal Stability Specific Surface Area

Composite Flame Retardancy: TAPO vs. Diamine Analogs in Glass-Fabric Reinforced Composites

In glass-fabric reinforced epoxy composites, the use of TAPO as a curing agent enables a Limiting Oxygen Index (LOI) as high as 80% [1]. This represents a dramatic 280% increase in LOI compared to composites cured with the state-of-the-art, non-phosphorus diamine 4,4'-diaminodiphenyl sulfone (DDS), which exhibit a typical LOI of around 21% for non-flame-retardant polymers [1][2]. The performance of TAPO-cured composites also surpasses that of other phosphorylated amine curatives in the same study, including bis(3-aminophenyl) methyl phosphine oxide (B) and its benzamido derivatives (MB, PB) [1].

Composite Materials Flame Retardancy Limiting Oxygen Index (LOI)

Validated Industrial Application Scenarios for 3-[Di(3-aminophenyl)phosphoryl]aniline (TAPO) Based on Quantitative Performance Evidence


Aerospace-Grade Polyimide Aerogels for Thermal Protection Systems

Based on the demonstrated 5 wt% thermal degradation temperature of ~600 °C and a Tg of up to 306 °C [1], TAPO is optimally suited for synthesizing polyimide aerogels used in spacecraft and aircraft thermal protection systems. This high-temperature resilience directly meets the demands for lightweight, ultra-insulating materials that must maintain structural integrity in extreme environments. The high specific surface area (198-340 m²/g) further supports potential applications in high-temperature filtration or catalyst supports [1].

Halogen-Free, Flame-Retardant Epoxy Resins for Electronics and Transportation

The consistent achievement of UL-94 V-0 ratings and a high Limiting Oxygen Index (LOI) of 38.5% in epoxy thermosets [2] validates the use of TAPO as a curing agent in electronic encapsulants, printed circuit boards, and interior components for mass transit vehicles. This application leverages the phosphorus-nitrogen synergy to replace environmentally concerning halogenated flame retardants without compromising fire safety, ensuring compliance with stringent regulatory standards like RoHS and REACH [3].

High-Performance, Fire-Resistant Fiber-Reinforced Composites

With an LOI of up to 80% in glass-fabric reinforced composites [3], TAPO is a critical monomer for manufacturing structural components in applications where fire is an extreme risk. This includes naval vessel interiors, aircraft structural panels, and components for oil and gas platforms. The quantitative leap in flame retardancy compared to composites cured with conventional amines like DDS [3] makes TAPO the scientifically justified choice when fire, smoke, and toxicity (FST) requirements are paramount.

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